molecular formula C11H9N3O B3358714 Dipyrido(1,2-a:3',2'-d)imidazol-4-ol, 6-methyl- CAS No. 81810-03-9

Dipyrido(1,2-a:3',2'-d)imidazol-4-ol, 6-methyl-

Cat. No. B3358714
CAS RN: 81810-03-9
M. Wt: 199.21 g/mol
InChI Key: WWAYIEHMDYISBU-UHFFFAOYSA-N
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Description

“Dipyrido(1,2-a:3’,2’-d)imidazol-4-ol, 6-methyl-” is a chemical compound that is part of the heterocyclic amines family . It is also known as 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole or Glu-P-2 . This compound is found at low levels among the pyrolysis products of L-glutamic acid and casein . Human exposure may occur by ingestion of cooked foods containing these substances .


Synthesis Analysis

The synthesis of “Dipyrido(1,2-a:3’,2’-d)imidazol-4-ol, 6-methyl-” and its derivatives has been a subject of research. For instance, a study reported the development of π-extended D–A–D-type dipyrido[3,2-a:2′,3′-c]phenazine derivatives as photosensitizers for singlet oxygen generation . Another study reported the synthesis of the title compounds via a regio- and chemoselective one-pot inter- and intramolecular Buchwald–Hartwig amination of 2-chloro-3-iodopyridine with aminoazines and -diazines .


Molecular Structure Analysis

The molecular formula of “Dipyrido(1,2-a:3’,2’-d)imidazol-4-ol, 6-methyl-” is C10H8N4 . The molecular weight is 184.2 g/mol . The structure of this compound includes two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

“Dipyrido(1,2-a:3’,2’-d)imidazol-4-ol, 6-methyl-” is a carcinogenic heterocyclic amine . It has been detected in biological samples, and its levels in plasma of uremic patients were found to be significantly higher than in normal subjects . Approximately 10% of these carcinogens in plasma of uremic patients could be removed by the first hemodialysis treatment .


Physical And Chemical Properties Analysis

“Dipyrido(1,2-a:3’,2’-d)imidazol-4-ol, 6-methyl-” is a chemical substance with a molecular formula of C10H8N4 and a molecular weight of 184.2 g/mol . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Safety and Hazards

“Dipyrido(1,2-a:3’,2’-d)imidazol-4-ol, 6-methyl-” is a carcinogenic heterocyclic amine . It is found at low levels among the pyrolysis products of L-glutamic acid and casein, and human exposure may occur by ingestion of cooked foods containing these substances . It is highly mutagenic in the Ames test .

properties

IUPAC Name

10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),4,8,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-7-3-2-6-14-10(7)13-9-8(15)4-5-12-11(9)14/h2-6H,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAYIEHMDYISBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C2NC=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231382
Record name Dipyrido(1,2-a:3',2'-d)imidazol-4-ol, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81810-03-9
Record name Dipyrido(1,2-a:3',2'-d)imidazol-4-ol, 6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081810039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipyrido(1,2-a:3',2'-d)imidazol-4-ol, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dipyrido(1,2-a:3',2'-d)imidazol-4-ol, 6-methyl-
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Dipyrido(1,2-a:3',2'-d)imidazol-4-ol, 6-methyl-
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Dipyrido(1,2-a:3',2'-d)imidazol-4-ol, 6-methyl-
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Dipyrido(1,2-a:3',2'-d)imidazol-4-ol, 6-methyl-
Reactant of Route 6
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